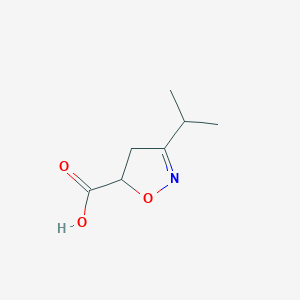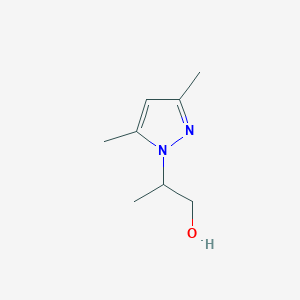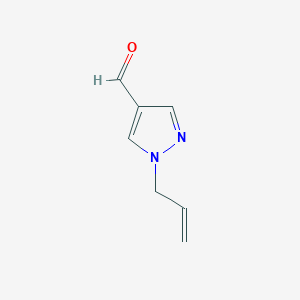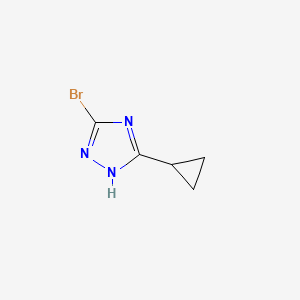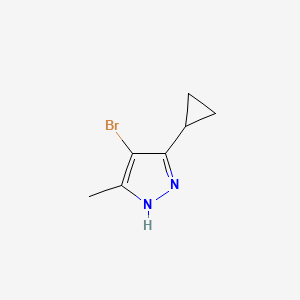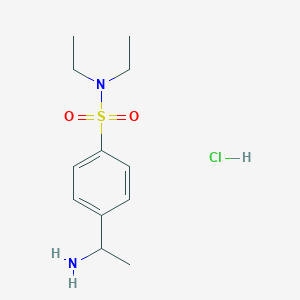
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride
Descripción general
Descripción
“4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride” is a chemical compound. Based on its name, it likely contains a benzene ring with an aminoethyl (NH2-CH2-) group and a diethylsulfonamide (SO2-N(C2H5)2) group attached to it. The “hydrochloride” indicates that it’s a salt formed with hydrochloric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., are determined experimentally. Without specific data on this compound, it’s not possible to provide these details .
Aplicaciones Científicas De Investigación
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including derivatives of 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, have played a significant role in medicinal chemistry due to their broad bioactive spectrum. These compounds have seen extensive application across various domains of medicinal research, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic agents. Their utility extends further into research on neurological diseases and diuretic drugs. The chemical structural modifications of classical antibacterial aminobenzenesulfonamide have led to the development of these derivatives with significant medicinal value and low toxicity, highlighting the potential for designing new drug molecules within this class (He Shichao et al., 2016).
Patent Review on Sulfonamides (2008 – 2012)
The primary sulfonamide moiety, integral to 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, is found in numerous clinically used drugs. These include diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have showcased novel drugs incorporating this group, with significant activity against tumors, highlighting the ongoing research and development in sulfonamide chemistry for therapeutic applications (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Diuretics and Carbonic Anhydrase Inhibitory Action
Sulfonamide derivatives are key components in the formulation of diuretics with carbonic anhydrase inhibitory action. These compounds, including variants of 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, have been utilized in managing conditions related to obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide CA inhibitors with other therapeutic agents has shown enhanced therapeutic activity, demonstrating the versatility and clinical importance of sulfonamides in contemporary medical practice (F. Carta & C. Supuran, 2013).
From Antibacterial to Antitumor Agents
The development of sulfonamides, such as 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, into antibacterial and antitumor agents underscores the adaptability of this chemical class in addressing a range of health issues. The review emphasizes the significance of the sulfonamide subunit in the planning and synthesis of bioactive substances, highlighting its potential in antitumor research (Helloana Azevedo-Barbosa et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13;/h6-10H,4-5,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZMWFQEOQCULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




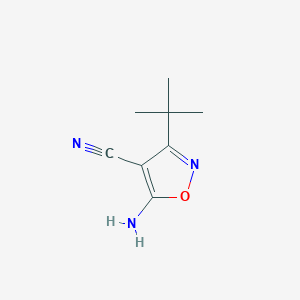
![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)
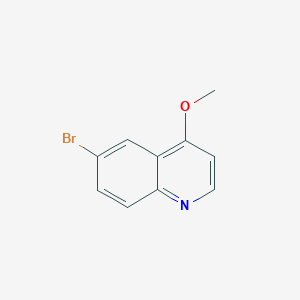
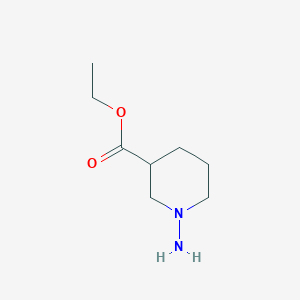

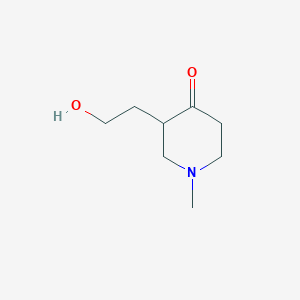
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)
